REACTION_SMILES
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[C-:12]#[N:13].[CH3:15][S:16]([CH3:17])=[O:18].[Cl:1][CH2:2][C:3]([CH3:4])([c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[CH3:11].[Na+:14]>>[CH2:2]([C:3]([CH3:4])([c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[CH3:11])[C:12]#[N:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CCl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)(CC#N)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |